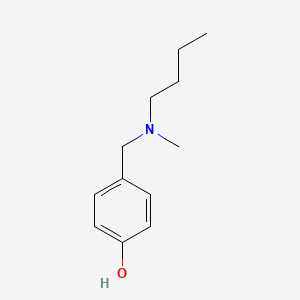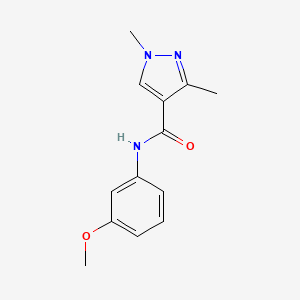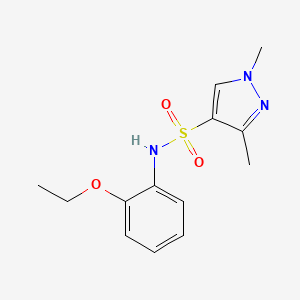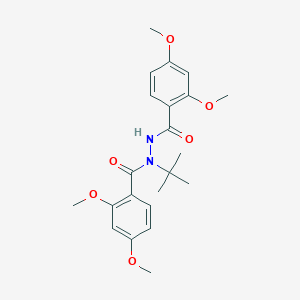![molecular formula C17H13BrN2O4 B3747431 N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide](/img/structure/B3747431.png)
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide
Overview
Description
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is a synthetic organic compound that belongs to the dibenzo[b,f]oxepine family This compound is characterized by the presence of a bromine atom, a nitro group, and an acetamide moiety attached to the dibenzo[b,f]oxepine core
Preparation Methods
The synthesis of N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide involves several steps. The starting material, 8-bromo-3-nitrodibenzo[b,f]oxepine, can be synthesized through a series of reactions including bromination and nitration of dibenzo[b,f]oxepine. The final compound is obtained by reacting 8-bromo-3-nitrodibenzo[b,f]oxepine with N-methylacetamide under specific reaction conditions .
Chemical Reactions Analysis
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamide moiety can be modified to introduce different substituents, leading to the formation of various derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: It is studied for its potential as a microtubule inhibitor, which can disrupt cell division and has implications in cancer research.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide involves its interaction with microtubules. Microtubules are dynamic structures essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. The compound binds to tubulin, inhibiting its polymerization and leading to the destabilization of microtubules .
Comparison with Similar Compounds
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide is unique due to its specific substituents and their positions on the dibenzo[b,f]oxepine core. Similar compounds include:
8-bromo-3-nitrodibenzo[b,f]oxepine: Lacks the acetamide moiety.
N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)acetamide: Lacks the N-methyl group.
3-nitrodibenzo[b,f]oxepine: Lacks both the bromine atom and the acetamide moiety
These compounds share the dibenzo[b,f]oxepine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(3-bromo-9-nitrobenzo[b][1]benzoxepin-7-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-10(21)19(2)15-8-13(20(22)23)9-17-14(15)5-3-11-7-12(18)4-6-16(11)24-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDDEPFGBZNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC3=C(C=CC(=C3)Br)OC2=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
![2-ethoxy-5-[(isopropylamino)sulfonyl]benzamide](/img/structure/B3747363.png)
![N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B3747372.png)





![ethyl 6-bromo-1-cyclohexyl-2-[(dimethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B3747399.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B3747407.png)
![5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID](/img/structure/B3747420.png)
![7-methoxy-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3747427.png)

![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3747447.png)
